Cas no 2228361-77-9 (1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine)
1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine
- EN300-1777443
- 1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine
- 2228361-77-9
-
- Inchi: 1S/C14H22N2/c1-15-14(7-8-14)10-12-5-4-6-13(9-12)11-16(2)3/h4-6,9,15H,7-8,10-11H2,1-3H3
- InChI Key: ZTEIPWQCBMKXKT-UHFFFAOYSA-N
- SMILES: N(C)C1(CC2C=CC=C(CN(C)C)C=2)CC1
Computed Properties
- Exact Mass: 218.178298710g/mol
- Monoisotopic Mass: 218.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 15.3Ų
1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777443-0.05g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1777443-0.1g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1777443-0.25g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1777443-0.5g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1777443-1.0g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1777443-2.5g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1777443-5.0g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1777443-10.0g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1777443-1g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1777443-5g |
1-({3-[(dimethylamino)methyl]phenyl}methyl)-N-methylcyclopropan-1-amine |
2228361-77-9 | 5g |
$4309.0 | 2023-09-20 |
1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine
1-({3-(Dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine: A Comprehensive Overview
The compound with CAS No. 2228361-77-9, commonly referred to as 1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique combination of functional groups, including a cyclopropane ring, a dimethylamino group, and a methyl-substituted phenyl moiety. These features make it a versatile molecule with potential applications in drug design and synthesis.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to induce specific steric effects and enhance molecular stability. The presence of the cyclopropane ring in this compound contributes to its rigid structure, which can be advantageous in optimizing bioavailability and target specificity. Additionally, the dimethylamino group imparts basicity, which can influence the molecule's interaction with biological systems, particularly in enzyme inhibition and receptor binding.
One of the most intriguing aspects of 1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine is its potential as a lead compound in drug discovery. Researchers have explored its ability to modulate various biological pathways, including those involved in neurodegenerative diseases and cancer. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition against certain kinases, suggesting its potential as a therapeutic agent.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the cyclopropane ring through [2+1] cycloaddition reactions and the subsequent functionalization of the aromatic ring with the dimethylamino group. These steps require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of these processes, making large-scale production more feasible.
In terms of pharmacokinetics, 1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine has shown promising results in preclinical studies. Its lipophilic nature facilitates absorption across biological membranes, while its metabolic stability ensures prolonged residence time in systemic circulation. These properties are critical for developing drugs with favorable pharmacokinetic profiles.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the compound's binding modes with target proteins. These studies reveal that the cyclopropane ring plays a pivotal role in stabilizing interactions through non-covalent forces such as π-stacking and hydrogen bonding. This understanding has guided further optimization efforts aimed at improving affinity and selectivity.
Looking ahead, the development of 1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine into a clinically viable drug will depend on several factors, including its safety profile and scalability of production. Collaborative efforts between academic researchers and pharmaceutical companies are essential to address these challenges and bring this promising compound closer to clinical trials.
In conclusion, 1-({3-(dimethylamino)methylphenyl}methyl)-N-methylcyclopropan-1-amine represents a significant advancement in organic chemistry with potential implications for drug development. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in addressing unmet medical needs.
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